Calculated Lipophilicity (LogP) Distinguishes Ethyl Ester from Methyl and tert-Butyl Analogs, Impacting Purification and Bioavailability
The target compound's calculated partition coefficient (XLogP3-AA) is 2.3, representing a balanced lipophilicity for further derivatization [1]. In contrast, the methyl ester analog, Methyl 2-chloro-6-methoxypyridine-4-carboxylate (CAS 42521-10-8), has a lower calculated LogP of approximately 1.8, while the bulkier tert-butyl ester analog will have a significantly higher LogP (>3.0). This difference directly impacts chromatographic retention times during purification and the lipophilic ligand efficiency (LLE) of the final drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.3 (XLogP3-AA) |
| Comparator Or Baseline | Methyl 2-chloro-6-methoxypyridine-4-carboxylate: ~1.8 (predicted); tert-Butyl analog: >3.0 (predicted) |
| Quantified Difference | The ethyl ester provides an intermediate LogP, which is 0.5 units higher than the methyl ester and over 0.7 units lower than the tert-butyl ester. |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem). |
Why This Matters
For procurement, the intermediate LogP of the ethyl ester provides a predictable and often optimal balance for synthetic manipulation and for meeting the physicochemical property guidelines (e.g., Rule of Five) of the final drug candidates it is used to synthesize.
- [1] PubChem Compound Summary. Ethyl 2-chloro-6-methoxyisonicotinate. U.S. National Library of Medicine. View Source
